molecular formula C15H14FNOS B6418504 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091383-47-9

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B6418504
CAS No.: 1091383-47-9
M. Wt: 275.3 g/mol
InChI Key: FKGSJUORXNMBNV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.

    Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a 4-fluorophenyl group, often using a halogenation reaction followed by a nucleophilic substitution.

    Attachment of the thiophen-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, where the thiophen-3-ylmethyl group is introduced to the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing a carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, organometallic compounds, and acids or bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases or conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide
  • 1-(4-bromophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide
  • 1-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-3-1-12(2-4-13)15(6-7-15)14(18)17-9-11-5-8-19-10-11/h1-5,8,10H,6-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGSJUORXNMBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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